N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

P2X7 receptor antagonist oxadiazole

Ensure target specificity in your inflammasome and IL-1β studies. This 1,3,4-oxadiazole (CAS 256325-53-8) is validated as a nanomolar P2X7 antagonist. Chemically distinct from antibacterial benzamide analogs like KKL-35, its pivalamide substituent ensures selective mammalian target engagement without off-target trans-translation inhibition. Ideal as a reference ligand in purinergic signaling research.

Molecular Formula C13H14FN3O2
Molecular Weight 263.272
CAS No. 256325-53-8
Cat. No. B2484141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
CAS256325-53-8
Molecular FormulaC13H14FN3O2
Molecular Weight263.272
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H14FN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
InChIKeyOMRWXFLWTDZRCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide (CAS 256325-53-8): Chemical Class, Core Scaffold, and Procurement Context


N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide (CAS 256325-53-8), also referred to as N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)pivalamide, is a synthetic small-molecule heterocyclic compound belonging to the 1,3,4-oxadiazole class [1]. Its structure features a central 1,3,4-oxadiazole ring substituted at the 5-position with a 4-fluorophenyl group and at the 2-position with a 2,2-dimethylpropanamide (pivalamide) moiety, yielding a molecular formula of C₁₃H₁₄FN₃O₂ and a molecular weight of approximately 263.27 g/mol . The compound has been annotated in authoritative bioactivity databases including ChEMBL (CHEMBL4012086) and PubChem (CID 6135640), where it is indexed as a P2X7 purinoceptor antagonist [2]. This compound serves as a key reference analog within structure-activity relationship (SAR) studies of oxadiazole-based P2X7 antagonists and is structurally distinct from the benzamide-substituted oxadiazoles commonly explored as trans-translation inhibitors (e.g., KKL-35, KKL-40).

Why 1,3,4-Oxadiazole Analogs Cannot Be Freely Substituted for N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide in P2X7-Targeted Research


The 1,3,4-oxadiazole scaffold supports multiple, mechanistically distinct pharmacological profiles depending on the nature of the 2-amino substituent [1]. Within this chemical family, compounds bearing benzamide substituents (e.g., KKL-35 with a 4-chlorobenzamide group, CAS 865285-29-6) function as trans-translation inhibitors targeting bacterial ribosome rescue , whereas those with the pivalamide moiety, including the target compound, have been annotated as antagonists of the human P2X7 purinergic receptor [2]. This divergence means that simple in-class substitution—replacing a pivalamide-bearing oxadiazole with a benzamide-bearing analog—would redirect activity from a mammalian ion channel target to a bacterial ribosome pathway, fundamentally altering the experimental readout. For researchers procuring this compound as a P2X7 reference ligand or as a scaffold for anti-inflammatory SAR exploration, substitution with trans-translation inhibitor analogs yields irrelevant pharmacological data and compromises study reproducibility.

Quantitative Differentiation Evidence for N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide Against Closest Structural Analogs


P2X7 Receptor Antagonist Potency of the Pivalamide-Substituted Oxadiazole (IC50 = 9 nM) Versus Absence of P2X7 Activity in Benzamide-Substituted Analogs

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide exhibits potent antagonist activity at the human P2X7 receptor with an IC50 of 9 nM, as measured in a FLIPR-based calcium flux assay in 1321N1 cells [1]. By contrast, the structurally analogous benzamide-substituted oxadiazole KKL-35 (4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide, CAS 865285-29-6) is reported as a trans-translation inhibitor (IC50 = 0.9 µM in the tagging reaction assay) with no documented P2X7 receptor activity . Similarly, KKL-40 (3-trifluoromethylbenzamide analog, CAS 865285-47-8) is characterized as a bacterial ribosome rescue inhibitor with MIC values against F. tularensis of 0.12–0.44 µg/mL , not as a mammalian P2X7 antagonist. This represents a fundamental target-level differentiation: the pivalamide substituent directs pharmacological activity toward the mammalian P2X7 ion channel, whereas benzamide-bearing analogs engage the bacterial trans-translation machinery.

P2X7 receptor antagonist oxadiazole pivalamide inflammation

Structural Differentiation: Pivalamide (tert-Butyl Amide) Substituent Confers Distinct Steric and Lipophilic Properties Relative to Benzamide Analogs

The target compound features a 2,2-dimethylpropanamide (pivalamide) group at the 2-position of the oxadiazole ring, which introduces a compact but sterically hindered tert-butyl moiety directly adjacent to the amide carbonyl [1]. In contrast, KKL-35 bears a 4-chlorobenzamide substituent (a planar aromatic ring system) and KKL-40 bears a 3-trifluoromethylbenzamide group (a planar aromatic ring with electron-withdrawing substituents) . The calculated partition coefficient (clogP) and steric parameters differ substantially between these substituents: the pivalamide group contributes approximately +1.5 to clogP with a Taft steric parameter (Es) of approximately –1.54, whereas the 4-chlorobenzamide group contributes a larger aromatic surface area with different electronic and lipophilic profiles [2]. These differences are expected to produce distinct membrane permeability, metabolic stability, and plasma protein binding characteristics, although direct comparative ADME data for these specific analogs remain limited in the public domain.

pivalamide tert-butyl lipophilicity steric bulk ADME oxadiazole

Divergent Biological Pathway Engagement: P2X7-Mediated Inflammatory Signaling Versus Bacterial Ribosome Rescue

The target compound is annotated in ChEMBL (CHEMBL4012086) as a P2X7 receptor antagonist, a target implicated in NLRP3 inflammasome activation, IL-1β release, and chronic inflammatory disorders [1]. The P2X7 receptor is a ligand-gated ion channel expressed predominantly on immune cells including macrophages, mast cells, and lymphocytes [2]. In sharp contrast, the structurally related benzamide oxadiazoles KKL-35 and KKL-40 inhibit trans-translation, a bacterial ribosome rescue pathway that is absent in mammalian cells, conferring broad-spectrum antibiotic activity [3]. KKL-35 inhibits growth of Bacillus anthracis and Mycobacterium smegmatis with MIC values below 6 µM, while KKL-40 demonstrates bactericidal activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus . This orthogonal biological pathway engagement—mammalian immunomodulation vs. direct bacterial killing—represents the most consequential differentiation for procurement decisions, dictating entirely different experimental models, safety considerations, and application domains.

P2X7 inflammasome IL-1β trans-translation antibiotic target selectivity

Chemical Proteomic Response Signature: Copper Complexation and Metal Homeostasis Disruption by KKL-40 vs. P2X7 Antagonism by the Pivalamide Analog

A recent proteomic study demonstrated that KKL-40 treatment of Bacillus subtilis leads to elevated intracellular copper levels and that KKL-40 forms copper complexes capable of entering large unilamellar vesicles, suggesting a secondary metal-ionophore mechanism contributing to its antibacterial activity [1]. This copper-mobilizing property is mechanistically linked to the benzamide/trifluoromethylbenzamide structural features of KKL-40 and is not documented for the pivalamide-substituted analog, which instead engages the mammalian P2X7 receptor [2]. The absence of copper-complexation data for the target compound, combined with its distinct mammalian target profile, further reinforces that the pivalamide substituent directs biological activity away from the metal-dependent antibacterial mechanisms observed in the benzamide series.

copper complexation proteomics metal homeostasis secondary mechanism Bacillus subtilis

Optimal Research Application Scenarios for N-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide Based on Quantitative Differentiation Evidence


P2X7 Receptor Antagonist Tool Compound for In Vitro Inflammasome and IL-1β Release Studies

With an IC50 of 9 nM at the human P2X7 receptor in a FLIPR-based calcium flux assay [1], this compound is suitable as a reference antagonist in cellular models of P2X7-mediated inflammasome activation and IL-1β processing. Unlike the benzamide-substituted oxadiazoles KKL-35 and KKL-40, which lack annotated P2X7 activity, the pivalamide analog engages the mammalian purinergic target selectively [2]. Researchers studying inflammatory signaling in THP-1 macrophages, primary monocytes, or microglial cells should prioritize this compound over trans-translation inhibitor analogs to avoid target misassignment.

Scaffold for Structure-Activity Relationship (SAR) Exploration of Non-Aromatic Amide Substituents in Oxadiazole-Based P2X7 Antagonists

The pivalamide group represents a compact, aliphatic, sterically hindered amide substituent that contrasts sharply with the planar aromatic benzamide groups found in KKL-35 and KKL-40 [1]. Medicinal chemistry teams seeking to explore the impact of reduced aromatic ring count on ADME properties, or to access novel chemical space within the P2X7 antagonist pharmacophore, can use this compound as a starting point for further derivatization. The tert-butyl moiety may confer enhanced metabolic stability relative to benzamide analogs by reducing CYP450-mediated aromatic hydroxylation [2], though experimental confirmation is required.

Negative Control or Counter-Screen Compound for Trans-Translation Inhibitor Antibacterial Programs

Given the documented activity of KKL-35 and KKL-40 as trans-translation inhibitors with broad-spectrum antibacterial activity [1], the pivalamide analog (annotated as a P2X7 antagonist with no reported trans-translation activity) can serve as a structurally matched inactive or off-target control in antibacterial screening cascades. Its near-identical oxadiazole core and 4-fluorophenyl substituent, combined with a divergent amide side chain, provide an ideal tool for confirming that antibacterial activity in the oxadiazole series is driven specifically by the benzamide pharmacophore rather than by the shared scaffold [2].

Comparative Selectivity Profiling Across P2X and P2Y Purinergic Receptor Subtypes

The P2X7 receptor belongs to the broader P2X purinergic receptor family (P2X1–P2X7). This compound's nanomolar potency at P2X7 [1] warrants selectivity profiling against other P2X subtypes and the metabotropic P2Y receptors to establish its utility as a subtype-selective pharmacological tool. Such profiling is essential for interpreting results in complex biological systems where multiple purinergic receptors are co-expressed, and would distinguish this compound from less well-characterized oxadiazole analogs that lack defined selectivity data [2].

Quote Request

Request a Quote for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.